molecular formula C9H6F4O2 B6341193 Ethyl 2,3,5,6-tetrafluorobenzoate CAS No. 259793-41-4

Ethyl 2,3,5,6-tetrafluorobenzoate

Cat. No.: B6341193
CAS No.: 259793-41-4
M. Wt: 222.14 g/mol
InChI Key: FUXXXXKLNQYCRA-UHFFFAOYSA-N
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Description

Ethyl 2,3,5,6-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol

Properties

IUPAC Name

ethyl 2,3,5,6-tetrafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXXXXKLNQYCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3,5,6-tetrafluorobenzoate can be synthesized through the esterification of 2,3,5,6-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.

    Hydrolysis: 2,3,5,6-tetrafluorobenzoic acid.

Scientific Research Applications

Ethyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which ethyl 2,3,5,6-tetrafluorobenzoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atoms, facilitating the attack by nucleophiles. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

  • 2,3,4,5-tetrafluorobenzoic acid
  • 2,3,5,6-tetrafluorobenzyl alcohol
  • 2,3,5,6-tetrafluorobenzyl bromide

Comparison: Ethyl 2,3,5,6-tetrafluorobenzoate is unique due to its ester functional group, which imparts different reactivity compared to its acid or alcohol counterparts. The presence of the ester group makes it more suitable for certain synthetic applications where ester functionality is required. Additionally, the fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 2,3,5,6-tetrafluorobenzoate is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H6F4O2. Its structure features four fluorine atoms attached to a benzene ring at positions 2, 3, 5, and 6, along with an ethyl ester functional group. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is influenced by its chemical reactivity:

  • Nucleophilic Substitution : The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbon atoms in the aromatic ring. This facilitates nucleophilic attacks by various biological molecules.
  • Hydrolysis : The ester group can undergo hydrolysis to release 2,3,5,6-tetrafluorobenzoic acid, which may interact with specific molecular targets within biological systems. This transformation is significant for its potential therapeutic applications.

Biological Applications

This compound has been investigated for several biological applications:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. Research indicates that fluorinated compounds often possess enhanced activity against various pathogens due to their unique interactions with biological membranes.
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor for certain enzymes. For instance, it has been evaluated in high-throughput screening assays for its ability to bind covalently to active sites of enzymes like ClpP in Staphylococcus aureus .
  • Pharmaceutical Development : Due to its reactivity and structural properties, this compound is being explored as a precursor for synthesizing novel pharmaceuticals with improved efficacy and selectivity.

Case Studies

  • Antimicrobial Screening : A study screened various fluorinated esters for antimicrobial activity against common bacterial strains. This compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs.
  • Enzyme Interaction Studies : In a high-throughput screening involving 137,000 compounds, this compound was identified as a potent inhibitor of ClpP. Its binding affinity was assessed through kinetic studies revealing low micromolar IC50 values .

Comparative Analysis

CompoundStructure TypeBiological Activity
This compoundAromatic EsterAntimicrobial; Enzyme Inhibitor
Ethyl 2,3-difluorobenzoateAromatic EsterModerate Antimicrobial Activity
Ethyl benzoateAromatic EsterLow Antimicrobial Activity

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